Ophioglonin 7-O-beta-D-glucopyranoside
Description
Contextualization within Natural Product Chemistry of Pteridophytes
Pteridophytes, or ferns and their allies, represent an ancient lineage of vascular plants that have long been a subject of phytochemical investigation. These plants are known to produce a diverse array of secondary metabolites, some of which are unique to this division. The Ophioglossaceae family, to which the genus Ophioglossum belongs, is a primitive group of eusporangiate ferns. wikipedia.org Unlike the more common leptosporangiate ferns, they possess distinct morphological and genetic features, such as fleshy leaves that lack the typical circinate vernation (the coiled development of new fronds) and an exceptionally high chromosome number. connectjournals.combiologydiscussion.combiologydiscussion.com
From a chemical perspective, the Ophioglossales are distinguished by their production of specific classes of compounds. The genus Ophioglossum is particularly noted for being a rich source of homoflavonoids, which are considered chemotaxonomic markers for this group. researchgate.net The study of these compounds provides valuable insights into the evolutionary relationships and biochemical pathways present in these early land plants.
Overview of Homoflavonoid Glucosides: A Distinct Class of Plant Secondary Metabolites
Homoflavonoids are a rare subclass of flavonoids characterized by an additional carbon atom in their C6-C3-C6 skeleton, forming a C6-C4-C6 system. acs.org This structural variation sets them apart from the more ubiquitous flavonoids and isoflavonoids found throughout the plant kingdom. The aglycone ophioglonin (B1249742) is a prime example of this class. nih.gov
In nature, these homoflavonoids often exist as glycosides, where one or more sugar units are attached to the core structure. Glycosylation increases the water solubility of these compounds and can influence their biological activity and stability. Chemical investigations of ferns from the Ophioglossum genus have led to the isolation and characterization of several novel homoflavonoid glucosides. For instance, studies on Ophioglossum pedunculosum have yielded a variety of these compounds, demonstrating the chemical diversity within a single species. acs.orgnih.govacs.org A closely related compound, ophioglonin 4'-O-β-D-glucopyranoside, has also been successfully isolated and identified from this species. nih.gov
Below is a table of some homoflavonoid glucosides that have been isolated from Ophioglossum pedunculosum, illustrating the structural variations within this class of molecules.
| Compound Name | Source Organism | Reference |
| Pedunculosumoside A | Ophioglossum pedunculosum | acs.orgnih.gov |
| Pedunculosumoside B | Ophioglossum pedunculosum | acs.orgnih.gov |
| Pedunculosumoside C | Ophioglossum pedunculosum | acs.orgnih.gov |
| Pedunculosumoside D | Ophioglossum pedunculosum | acs.orgnih.gov |
| Pedunculosumoside E | Ophioglossum pedunculosum | acs.orgnih.gov |
| Pedunculosumoside F | Ophioglossum pedunculosum | acs.orgnih.gov |
| Pedunculosumoside G | Ophioglossum pedunculosum | acs.orgnih.gov |
| Ophioglonin 4'-O-β-D-glucopyranoside | Ophioglossum pedunculosum | nih.gov |
These findings underscore the importance of the Ophioglossum genus as a source of unique homoflavonoid structures. The structural elucidation of these compounds typically relies on extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov
Historical Context of Ophioglossum Genus Research and Phytochemical Investigations
The genus Ophioglossum, commonly known as adder's-tongue fern, was first described by Bauhin in 1620 and later validated by Linnaeus in 1753. connectjournals.comresearchgate.net The name is derived from Greek, meaning "snake tongue," which aptly describes the appearance of the fertile spike. wikipedia.org This genus is cosmopolitan, found primarily in tropical and subtropical regions. wikipedia.org
Historically, various species of Ophioglossum have been used in traditional medicine across different cultures. For example, Ophioglossum vulgatum has been used as an ointment for wounds and burns, and Ophioglossum pedunculosum has been applied in traditional Chinese medicine. acs.orgresearchgate.net Such ethnobotanical uses have often been the impetus for modern phytochemical investigations, as researchers seek to identify the bioactive compounds responsible for the observed therapeutic effects.
Scientific research into the genus has revealed fascinating biological characteristics. Ophioglossum reticulatum holds the record for the highest chromosome number of any plant, with up to 720 pairs. wikipedia.org This unique genetic makeup, combined with its ancient evolutionary lineage, makes the genus a subject of significant botanical and genetic interest. connectjournals.com Phytochemical studies have followed, confirming the presence of a wide range of secondary metabolites, including flavonoids, alkaloids, tannins, and saponins, with homoflavonoids being a particularly distinguishing feature. researchgate.netresearchgate.net These investigations continue to contribute to our understanding of plant biodiversity and the vast chemical library it holds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20O12 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
3,4,8-trihydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-isochromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C22H20O12/c23-5-13-16(27)18(29)19(30)22(34-13)32-7-3-11(25)14-12(4-7)33-20-8-1-2-10(24)15(26)9(8)6-31-21(20)17(14)28/h1-4,13,16,18-19,22-27,29-30H,5-6H2/t13-,16-,18+,19-,22-/m1/s1 |
InChI Key |
ZBYBUYZJKQWRDO-FSFQXNNFSA-N |
Isomeric SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(C=C(C=C4O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(C=C(C=C4O3)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Ophioglonin 7 O Beta D Glucopyranoside
The presence of Ophioglonin (B1249742) 7-O-beta-D-glucopyranoside is confined to a select group of ferns belonging to the genus Ophioglossum. These ancient vascular plants are the primary producers of this and other related homoflavonoids.
Botanical Sources
Ophioglossum petiolatum, commonly known as the long-stemmed adder's tongue, is a significant botanical source of Ophioglonin 7-O-beta-D-glucopyranoside. Studies have successfully isolated and identified this compound from extracts of this fern. Alongside this compound, a variety of other homoflavonoids and common flavonoids have also been characterized from O. petiolatum, including ophioglonin, ophioglonol, and quercetin. nih.gov
Another confirmed botanical source of homoflavonoids is Ophioglossum pedunculosum. While this compound itself has not been explicitly reported in all studies of this species, a number of other structurally similar homoflavonoids and their glucosides have been isolated from this fern. exlibrisgroup.comnih.gov This suggests that the biosynthetic pathways for these compounds are active in this species, making it a relevant source for the study of homoflavonoid diversity.
Other Relevant Ophioglossum Species and their Homoflavonoid Profiles
The genus Ophioglossum is notable for its production of homoflavonoids, and the presence of these compounds is considered a chemotaxonomic marker for this group of ferns. researchgate.net Other species within this genus, such as Ophioglossum vulgatum and Ophioglossum reticulatum, have also been found to contain a variety of homoflavonoids. The specific profile of these compounds can vary between species, highlighting the chemical diversity within the genus. Ophioglonin, the aglycone of this compound, has been identified as a characteristic homoflavonoid in Ophioglossum vulgatum. nih.gov
Geographic Distribution of Source Organisms and Biogeographical Considerations
The geographical range of the primary botanical source, Ophioglossum petiolatum, is extensive, with a native distribution across tropical and subtropical regions of Asia. It has also been introduced to North and South America. Ophioglossum pedunculosum is found in various regions including India, China, South America, and parts of Southeast Asia. The wide distribution of these source organisms suggests that the production of this compound may be a conserved trait within these species across different environments.
Ecological Significance and Biosynthetic Role in Plant Metabolism
The precise ecological function of this compound has not been extensively studied. However, the broader class of compounds to which it belongs, the flavonoids, are well-known for their roles in plant defense and signaling. Flavonoids can act as deterrents to herbivores and protect against microbial pathogens. journalijecc.commdpi.comresearchgate.netnih.gov The presence of this compound and other homoflavonoids in Ophioglossum species may contribute to their survival and resilience in their natural habitats by providing a chemical defense mechanism. nih.gov
The biosynthesis of this compound follows the general flavonoid pathway, which begins with the amino acid phenylalanine. nih.govtuscany-diet.net Through a series of enzymatic reactions, a chalcone (B49325) scaffold is produced, which is the precursor to all flavonoids. researchgate.net Homoflavonoids are characterized by an additional carbon atom in their structure. The exact enzymatic steps leading to the incorporation of this extra carbon in the biosynthesis of ophioglonin are still under investigation, but a possible biogenetic pathway has been proposed. exlibrisgroup.comresearchgate.net Following the formation of the ophioglonin aglycone, a glycosyltransferase enzyme facilitates the attachment of a glucose molecule to form this compound.
Data Tables
Table 1: Botanical Sources of this compound and Related Homoflavonoids
| Species | Compound(s) Identified |
| Ophioglossum petiolatum | This compound, Ophioglonin, Ophioglonol |
| Ophioglossum pedunculosum | Various homoflavonoid glucosides |
| Ophioglossum vulgatum | Ophioglonin and other homoflavonoids |
Table 2: Geographic Distribution of Primary Source Organisms
| Species | Native Range | Introduced Range |
| Ophioglossum petiolatum | Tropical and Subtropical Asia | North and South America |
| Ophioglossum pedunculosum | India, China, South America, Southeast Asia | Not widely reported |
Biosynthesis of Ophioglonin 7 O Beta D Glucopyranoside
General Homoflavonoid Biosynthetic Pathways
Homoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their structure. nih.gov Their biosynthesis follows the general principles of flavonoid formation before diverging to incorporate the extra carbon.
The journey towards the Ophioglonin (B1249742) scaffold begins with the shikimate pathway, a fundamental route in plants and microorganisms for the production of aromatic amino acids. nih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. Chorismate is a critical branch-point metabolite that, through a series of enzymatic steps, is converted to L-phenylalanine. nih.gov Phenylalanine is the primary precursor for the B-ring and the three-carbon bridge (C3) of the flavonoid skeleton. The general phenylpropanoid pathway then converts phenylalanine into p-coumaroyl-CoA, the activated starter unit for flavonoid synthesis.
While the B-ring and C3 bridge derive from the shikimate pathway, the A-ring of the flavonoid structure is formed via the acetate (B1210297) pathway. This pathway provides malonyl-CoA units, which are the building blocks for polyketide synthesis. In flavonoid biosynthesis, the enzyme chalcone (B49325) synthase (CHS), a type III polyketide synthase, catalyzes the sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA (from the shikimate pathway). This reaction forms a tetraketide intermediate that subsequently cyclizes and aromatizes to create the characteristic A-ring, yielding the C15 chalcone backbone, which is the precursor to all flavonoids.
Homoflavonoids, including the ophioglonin aglycone, possess a C16 skeleton (C6-C4-C6). The origin of this additional carbon atom is a key feature of their biosynthesis. It is proposed that the extra carbon is introduced into a C15 chalcone-type precursor. nih.gov Studies suggest that this carbon is often derived from the S-methyl group of L-methionine, a common methyl donor in biological systems. The biosynthesis of various homoflavonoids is thought to proceed via the involvement of the methoxy (B1213986) group of a 2'-methoxychalcone, which participates in the formation of the C6-C4-C6 skeleton.
Proposed Biogenetic Route to the Ophioglonin Scaffold
The specific structure of the ophioglonin aglycone is a tetracyclic system identified as 3,4,8,10-tetrahydroxy-5H-isochromeno[4,3-b]chromen-7-one. The formation of this unique scaffold is believed to originate from a chalcone precursor that undergoes significant rearrangement and cyclization. The biogenetic pathway likely involves a chalcone intermediate that, after the introduction of the extra carbon atom, undergoes intramolecular cyclizations to form the distinctive isochromeno[4,3-b]chromen-7(5H)-one core. While the precise enzymatic steps and intermediates leading specifically to the ophioglonin structure have not been fully elucidated, the general origin from chalcones is a widely accepted hypothesis for homoflavonoids. nih.gov
Glycosylation Mechanisms: Formation of the 7-O-beta-D-glucopyranoside Linkage
Glycosylation is a common modification of flavonoids, enhancing their solubility and stability. The formation of the 7-O-beta-D-glucopyranoside linkage on the ophioglonin scaffold involves the attachment of a glucose molecule to the hydroxyl group at the C-7 position of the A-ring. This reaction is typically catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the flavonoid aglycone.
The regioselectivity of glycosylation, determining which hydroxyl group is targeted, is a critical aspect. In flavonoids, the 7- and 4'-hydroxyl groups are often the most acidic and thus common sites for glycosylation. To achieve specific glycosylation at the 7-position, other reactive hydroxyls may be protected or the specific UGT involved must exhibit high regioselectivity for the 7-OH group. The formation of a beta-D-glucopyranoside linkage is also determined by the stereospecificity of the enzyme.
Isolation and Purification Methodologies for Ophioglonin 7 O Beta D Glucopyranoside
Extraction Techniques from Plant Matrix
The initial step involves liberating the target compound from the plant material into a solvent. This is achieved through carefully selected extraction and partitioning methods.
The choice of solvent is critical for efficiently extracting flavonoid glycosides. Due to their polar nature, arising from the attached sugar moiety, polar solvents such as alcohols or alcohol-water mixtures are highly effective. researchgate.net Ethanolic extraction is a commonly employed method. researchgate.net Studies on Ophioglossum vulgatum have utilized 70% ethanol (B145695) to prepare the initial crude extract. nih.gov The concentration of ethanol is a key parameter to optimize; for instance, in the extraction of flavonoids from Eupatorium lindleyanum, an 80% ethanol concentration yielded the highest extraction rate based on the principle of "like dissolves like". nih.gov The efficiency of the extraction is influenced by several factors that can be optimized, including the solvent-to-solid ratio, extraction time, temperature, and microwave power in modern extraction techniques. researchgate.netmdpi.com
Table 1: Parameters in Ethanolic Extraction of Flavonoids
| Parameter | Typical Range/Value | Rationale | Source(s) |
|---|---|---|---|
| Ethanol Concentration | 70-80% (v/v) | Optimizes polarity of the solvent mixture to match that of polar flavonoid glycosides. | nih.govnih.gov |
| Extraction Method | Reflux, Maceration, Ultrasound/Microwave-Assisted | Various methods to enhance solvent penetration and compound solubilization. | researchgate.netnih.govnih.gov |
| Liquid-to-Solid Ratio | 10:1 - 12:1 (mL/g) | Ensures sufficient solvent volume for complete extraction of target compounds. | nih.gov |
| Temperature | 60-80 °C | Increases solubility and diffusion rate, but must be controlled to prevent degradation. | researchgate.net |
Following the initial extraction, the crude extract contains a complex mixture of compounds with varying polarities. Liquid-liquid partitioning is employed to separate these compounds into different fractions. This technique involves sequentially partitioning the aqueous suspension of the crude extract with immiscible organic solvents of increasing polarity.
Typically, the process begins with a non-polar solvent like petroleum ether to remove lipids and chlorophyll. nih.govrsc.org Subsequently, solvents of intermediate polarity, such as ethyl acetate (B1210297), are used, followed by a more polar solvent like n-butanol. researchgate.net Flavonoid glycosides, including Ophioglonin (B1249742) 7-O-beta-D-glucopyranoside, are often concentrated in the ethyl acetate and n-butanol fractions due to their polarity. nih.govnih.gov For example, a study on Ophioglossum vulgatum prepared an ethyl acetate fraction from the initial ethanolic extract to enrich the flavonoid content. nih.gov Similarly, research on Santaloides afzelii involved fractionating the ethanolic extract to yield an ethyl acetate fraction that was rich in flavonoid glycosides. rasayanjournal.co.in
Chromatographic Separation Approaches
To isolate Ophioglonin 7-O-beta-D-glucopyranoside to a high degree of purity from the enriched fractions, various chromatographic techniques are used in succession.
Silica (B1680970) gel column chromatography is a fundamental technique used for the initial fractionation of the extracts obtained from liquid-liquid partitioning. researchgate.netnih.gov This method, a form of normal-phase chromatography, separates compounds based on their differential adsorption to the polar silica gel stationary phase. Less polar compounds elute first, while more polar compounds like flavonoid glycosides are retained more strongly and elute later. nih.gov The separation is achieved by applying a mobile phase consisting of a mixture of solvents, often with a gradient of increasing polarity. For instance, a gradient system of dichloromethane-ethyl acetate followed by ethyl acetate-methanol can be used to separate fractions from an ethyl acetate extract. rasayanjournal.co.in
Sephadex LH-20 chromatography is a widely used and effective method for the purification of flavonoids. nih.govunimi.it This medium is a hydroxypropylated, cross-linked dextran, giving it both hydrophilic and lipophilic properties, which allows it to be used with a variety of solvents, including methanol (B129727), ethanol, and water mixtures. prep-hplc.comcytivalifesciences.com It separates molecules based on both size (gel filtration) and polarity (partition chromatography). prep-hplc.com This technique is particularly useful for separating flavonoids from other polyphenols and smaller impurities. science.gov It is often employed as an intermediate or final purification step. rsc.orgunimi.it For example, luteolin (B72000) 8-C-glucoside (orientin), a compound structurally related to Ophioglonin, has been isolated using Sephadex LH-20 with methanol as the eluent. unimi.it
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of flavonoid glycosides. mdpi.com Preparative HPLC is used to isolate the target compound in high purity from the fractions obtained through previous chromatographic steps. pharmjournal.ru Analytical HPLC is used to assess the purity of the isolated compound and to quantify it in various samples. nih.govnih.gov
Reversed-phase (RP) HPLC is the most common mode used for this purpose, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.gov The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) or methanol and water, sometimes with a small amount of acid (like trifluoroacetic acid) to improve peak shape. rasayanjournal.co.in For instance, the analysis of calycosin-7-O-beta-D-glucopyranoside, an isoflavonoid (B1168493) glycoside, was performed using a C18 column with an acetonitrile-water mobile phase. nih.gov Similarly, a method for determining quercetin-7-O-β-D-glucopyranoside utilized HPLC for analysis. researchgate.net
Table 2: Chromatographic Methods for Flavonoid Glycoside Purification
| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose | Source(s) |
|---|---|---|---|---|
| Adsorption Chromatography | Silica Gel | Hexane, Ethyl Acetate, Methanol (often in gradient) | Initial fractionation of crude extracts. | researchgate.netrasayanjournal.co.in |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol, Ethanol, Chloroform-Methanol | Purification, separation from other polyphenols. | rsc.orgunimi.it |
| Preparative HPLC | Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water (gradient) | Final purification to yield a highly pure compound. | mdpi.compharmjournal.ru |
| Analytical HPLC | Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water (gradient) | Purity assessment and quantification. | nih.govnih.gov |
Advanced Purification Techniques for Homogeneity
Following initial extraction and preliminary fractionation of the ethanolic extract of Ophioglossum petiolatum, which typically involves partitioning between solvents like ethyl acetate and n-butanol, a series of advanced chromatographic techniques are employed to isolate and purify this compound to a state of homogeneity. nih.govpharmjournal.ru The primary strategies involve a combination of column chromatography over various stationary phases, culminating in high-performance liquid chromatography (HPLC) for final polishing.
The purification process for homoflavonoid glycosides like this compound relies on exploiting the subtle differences in the physicochemical properties of the compounds present in the crude extract. These properties include polarity, size, and affinity for the stationary phase.
A common initial advanced purification step involves silica gel column chromatography . The butanol-soluble fraction of the plant extract, which is rich in glycosides, is typically subjected to a silica gel column. Elution is carried out using a gradient solvent system, which allows for the separation of compounds based on their polarity. For the isolation of this compound and its congeners, a gradient system of chloroform-methanol is often utilized. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol. This causes the less polar compounds to elute first, followed by the more polar glycosides.
Subsequent to silica gel chromatography, Sephadex LH-20 column chromatography is a crucial step for the further purification of fractions containing this compound. Sephadex LH-20 is a size-exclusion and partition chromatography medium that is effective in separating flavonoids and their glycosides. When using methanol as the eluent, this technique separates molecules based on their size and their interactions with the lipophilic nature of the Sephadex matrix. This step is particularly effective in removing remaining impurities that have similar polarities but different molecular sizes.
The final and most critical stage for achieving homogeneity is preparative high-performance liquid chromatography (HPLC) . This technique offers high resolution and is capable of separating structurally similar compounds with high efficiency. The fractions enriched with this compound from the Sephadex LH-20 column are subjected to preparative HPLC. The choice of the stationary phase (column) and the mobile phase is critical for a successful separation. For flavonoid glycosides, reversed-phase columns, such as C18, are commonly employed. The mobile phase typically consists of a mixture of acetonitrile and water, often with the addition of a small amount of acid (like formic acid or acetic acid) to improve peak shape and resolution. The separation is usually performed in a gradient elution mode, where the proportion of the organic solvent (acetonitrile) is gradually increased over time. The eluting compounds are monitored using a UV detector, and the fractions corresponding to the peak of this compound are collected. The purity of the isolated compound is then assessed using analytical HPLC.
The table below summarizes the typical advanced purification techniques and the parameters that would be relevant for the isolation of this compound, based on methodologies reported for similar homoflavonoid glycosides.
| Technique | Stationary Phase | Mobile Phase System (Typical) | Detection | Purpose |
| Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Chloroform-Methanol gradient | Thin Layer Chromatography (TLC) | Initial fractionation based on polarity |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | UV Spectrophotometry | Size-exclusion and partition chromatography to remove impurities of different molecular sizes |
| Preparative HPLC | Reversed-Phase C18 | Acetonitrile-Water gradient (with 0.1% Formic Acid) | UV (typically at 254 nm and 280 nm) | Final purification to achieve high homogeneity |
It is the sequential application of these advanced chromatographic techniques that allows for the successful isolation of this compound with a high degree of purity, which is a prerequisite for its definitive chemical and biological characterization.
Structural Elucidation and Confirmation of Ophioglonin 7 O Beta D Glucopyranoside
Spectroscopic Techniques
The structural determination of a flavonoid glycoside like Ophioglonin (B1249742) 7-O-beta-D-glucopyranoside would heavily rely on a suite of spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (NOESY, HMBC) for Aglycone and Glycosidic Moiety
NMR spectroscopy is the cornerstone for identifying the structure of organic molecules. One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectra, provides fundamental information. The ¹H NMR spectrum would reveal the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.
For a compound like Ophioglonin 7-O-beta-D-glucopyranoside, specific chemical shifts in the ¹H NMR spectrum would indicate the presence of an aromatic system (the aglycone, Ophioglonin) and a sugar unit (the beta-D-glucopyranoside). The anomeric proton of the glucose moiety typically appears as a distinct doublet, and its coupling constant is critical for determining the stereochemistry of the glycosidic bond.
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show long-range correlations between protons and carbons, which is vital for connecting the glucopyranoside unit to the aglycone at a specific position (in this case, the 7-position). The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about protons that are close in space, helping to confirm the stereochemistry.
Without access to published research, specific NMR data for this compound cannot be presented.
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the definitive method for determining a compound's exact molecular formula. By measuring the mass-to-charge ratio to a very high degree of accuracy, HREIMS allows for the calculation of a unique elemental composition. This technique would be used to confirm the molecular formula of this compound. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can help to confirm the identity of the aglycone and the sugar moiety by showing a characteristic loss of the glucose unit (162 Da).
As no published mass spectrometry data exists for this compound, its molecular formula remains unconfirmed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For a flavonoid glycoside, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, aromatic rings (C=C), and ether linkages (C-O-C), including the glycosidic bond.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems of double bonds (chromophores), such as flavonoids. The positions of the absorption maxima (λmax) in the UV-Vis spectrum can give clues about the nature of the flavonoid backbone and the pattern of substitution. The addition of specific shift reagents can also help to deduce the location of free hydroxyl groups on the aglycone.
No specific IR or UV-Vis absorption data for this compound has been reported.
Chemical Evidence and Derivatization for Structural Confirmation
A classic chemical method to confirm the structure of a glycoside is acid hydrolysis. This reaction involves heating the glycoside with a dilute acid, which cleaves the glycosidic bond. This process would break down this compound into its constituent parts: the aglycone (Ophioglonin) and the sugar (D-glucose). These individual components can then be identified by comparing them with authentic standards using techniques like chromatography. This experiment provides unequivocal proof of the nature of the aglycone and the sugar.
Stereochemical Assignments of the Glycosidic Linkage
The stereochemistry of the linkage between the sugar and the aglycone is a critical feature. For this compound, the name implies a beta (β) configuration. This would be definitively confirmed by the ¹H NMR spectrum. The anomeric proton (the proton on C-1 of the glucose) in a β-glycoside typically exhibits a large coupling constant (J value), usually around 7-8 Hz. In contrast, an alpha (α) linkage would show a much smaller coupling constant. The "D" configuration of the glucose would be confirmed by comparing the hydrolyzed sugar with an authentic standard of D-glucose.
Structure Activity Relationship Sar Studies for Ophioglonin 7 O Beta D Glucopyranoside
Impact of Glycosylation on Biological Activity and Bioavailability
Glycosylation, the attachment of a sugar moiety to a molecule, significantly alters the physicochemical properties of flavonoids, including Ophioglonin (B1249742) 7-O-beta-D-glucopyranoside. This modification can have a profound impact on both its biological activity and how it is absorbed, distributed, metabolized, and excreted by the body (bioavailability).
The addition of a glucose molecule to the ophioglonin aglycone generally increases its water solubility. This enhanced solubility can be a critical factor in improving a compound's absorption in the gastrointestinal tract. However, the relationship between glycosylation and bioavailability is not always straightforward. While increased solubility is a prerequisite for absorption, the glycoside may not be directly absorbed. In many cases, flavonoid glycosides are hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone, which is then absorbed mdpi.comnih.gov. The type of sugar and the linkage can influence this process; for instance, flavonoid glucosides are often more readily absorbed than their rhamnoglucoside counterparts semanticscholar.org.
From a biological activity perspective, glycosylation can have varied effects. In some instances, the glycoside form may exhibit reduced activity compared to the aglycone. This is because the sugar moiety can sterically hinder the interaction of the flavonoid core with its biological target. However, glycosylation can also serve to protect the flavonoid from rapid metabolism, effectively acting as a pro-drug that releases the active aglycone at the site of action mdpi.com. Furthermore, there are cases where the glycosylated form exhibits unique or enhanced activities not seen with the aglycone.
Comparative Analysis of Activity Profile with Aglycone (Ophioglonin)
A direct comparison of the biological activities of Ophioglonin 7-O-beta-D-glucopyranoside and its aglycone, ophioglonin, reveals important insights into the role of the glucopyranoside group.
Ophioglonin, a homoflavonoid isolated from Ophioglossum vulgatum, has demonstrated notable anti-inflammatory properties bio-hpc.eu. Studies have shown it to be a bioactive component of this fern, contributing to its traditional medicinal uses bio-hpc.eu. In contrast, this compound, isolated from Ophioglossum petiolatum, has been reported to exhibit slight anti-HBV surface antigen activity at a concentration of 25 microM.
The generally observed trend for flavonoids is that the aglycone form often displays more potent biological activity in in vitro assays. This is attributed to the unencumbered phenolic hydroxyl groups, which are crucial for antioxidant activity and interaction with various enzymes and receptors. The addition of a bulky sugar group at the 7-position can mask one of these hydroxyl groups, potentially reducing its ability to participate in these interactions.
The bioavailability of the aglycone versus the glycoside is also a critical point of comparison. As previously mentioned, while the glycoside may have better solubility, the aglycone is often the form that is ultimately absorbed after enzymatic cleavage in the intestine mdpi.comnih.gov. Therefore, while in vitro studies might show higher activity for the aglycone, the in vivo efficacy could be influenced by the delivery and release of the aglycone from its glycosidic precursor.
Below is a comparative table summarizing the known activities of Ophioglonin and its 7-O-beta-D-glucopyranoside.
| Compound | Biological Activity | Source Organism |
| Ophioglonin | Anti-inflammatory | Ophioglossum vulgatum |
| This compound | Slight anti-HBV surface antigen activity | Ophioglossum petiolatum |
Influence of Substituents and Structural Variations on Homoflavonoid Scaffold (e.g., Prenylation, different glycosylation positions)
The homoflavonoid scaffold of this compound allows for a variety of structural modifications that can significantly modulate its biological activity. Key among these are prenylation and the specific positioning of glycosidic bonds.
Prenylation , the attachment of a prenyl group, is a common modification in flavonoids that generally increases their lipophilicity. This enhanced lipophilicity can lead to improved membrane permeability and better interaction with hydrophobic binding pockets of target proteins, often resulting in enhanced biological activity mdpi.comnih.govnih.gov. For instance, prenylated flavonoids have shown increased antimicrobial, anti-inflammatory, and anticancer activities compared to their non-prenylated counterparts nih.govresearchgate.net. The position of the prenyl group on the flavonoid skeleton is also a critical determinant of its biological effect, with different positions leading to variations in activity nih.gov.
The position of glycosylation on the flavonoid ring system is another crucial factor. While this compound has the glucose moiety at the 7-position, glycosylation can occur at other hydroxyl groups, such as the 3- or 4'-positions. The specific location of the sugar can influence not only the molecule's interaction with biological targets but also its susceptibility to enzymatic hydrolysis and subsequent absorption. For example, the bioavailability of flavonoids can differ significantly depending on whether the glycosylation is at the 7-O- or 3-O- position.
The interplay between these structural features—the core homoflavonoid structure, the presence and position of prenyl groups, and the location of glycosidic linkages—creates a complex SAR landscape. Understanding these relationships is key to designing novel homoflavonoid derivatives with optimized therapeutic properties.
Computational Chemistry Approaches (e.g., Molecular Docking, QSAR) for Activity Prediction
Computational chemistry offers powerful tools to predict and rationalize the biological activities of molecules like this compound, thereby guiding the design of new, more potent analogues. Two widely used approaches are molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex elsevierpure.comrsc.orgmdpi.comresearchgate.net. In the context of this compound, docking studies could be employed to simulate its interaction with a specific biological target, such as a viral protein or an inflammatory enzyme. By analyzing the binding mode and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can gain insights into the molecular basis of its activity and predict how structural modifications might affect this binding. For example, docking could be used to compare the binding affinity of the glycoside versus the aglycone to a target protein, helping to explain differences in their observed biological activities.
Quantitative Structure-Activity Relationship (QSAR) is a method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities elsevierpure.comnih.govdocumentsdelivered.comnih.govresearchgate.net. In a QSAR study, various molecular descriptors (physicochemical properties, electronic properties, etc.) are calculated for a set of related compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the biological activity. Such a model can then be used to predict the activity of new, untested compounds. For a series of Ophioglonin derivatives with different substituents or glycosylation patterns, a QSAR model could identify the key structural features that are most important for a particular biological effect. This information would be invaluable for the rational design of new homoflavonoid-based therapeutic agents.
While specific molecular docking and QSAR studies on this compound are not yet widely reported in the literature, the general applicability of these methods to the flavonoid class of compounds is well-established documentsdelivered.com. These computational approaches hold significant promise for accelerating the discovery and optimization of bioactive homoflavonoids.
Analytical Methodologies for Detection and Quantification
Chromatographic Methods
Chromatography is the cornerstone for the separation and analysis of Ophioglonin (B1249742) 7-O-beta-D-glucopyranoside from complex mixtures such as plant extracts. By separating the compound from other structurally similar molecules, these methods provide the specificity required for accurate quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely used method for the quantification of flavonoid glycosides. pensoft.net This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. nih.gov For compounds like Ophioglonin 7-O-beta-D-glucopyranoside, a reversed-phase (RP-HPLC) setup is common, utilizing a polar mobile phase, often a gradient mixture of water (frequently acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov
The DAD detector measures the absorbance of the eluent across a range of UV-visible wavelengths simultaneously, providing a three-dimensional plot of absorbance, wavelength, and time. This allows for the determination of the compound's UV spectrum, which aids in peak identification and purity assessment. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from certified reference standards. nih.gov The detection wavelength is typically set at the maximum absorbance (λmax) of the compound, which for many isoflavone (B191592) glycosides is around 254 nm. nih.gov
Table 1: Typical HPLC-DAD Parameters for Flavonoid Glycoside Analysis
| Parameter | Typical Value/Condition | Source |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of Methanol/Acetonitrile and Water | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | Diode Array Detector (DAD) | pensoft.net |
| Wavelength | 254 nm - 260 nm | nih.gov |
| Column Temp. | 25°C - 30°C | nih.gov |
For higher sensitivity and specificity, particularly in complex biological matrices or for untargeted metabolomics, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique couples the powerful separation capabilities of LC with the mass-resolving power of a mass spectrometer. After chromatographic separation, the analyte is ionized, commonly using Electrospray Ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
LC-MS/MS provides not only the retention time but also the molecular weight and structural information from fragmentation patterns, offering a high degree of confidence in compound identification. nih.gov In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM) in quantitative studies, allows for highly selective and sensitive quantification, even at very low concentrations. researchgate.net This makes it an invaluable tool for metabolite profiling in plant extracts where numerous related compounds may co-exist. nih.govnih.gov
Table 2: LC-MS/MS Parameters for Flavonoid Glycoside Profiling
| Parameter | Typical Technique/Condition | Source |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF) | nih.gov |
| Analysis Mode | Full Scan, Multiple Reaction Monitoring (MRM) | researchgate.net |
| Data Analysis | Comparison of retention time and mass spectra with standards or databases | nih.gov |
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic method often used for preliminary screening and qualitative analysis of flavonoid glycosides in plant extracts. The separation occurs on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. epa.gov A solvent system (mobile phase) moves up the plate via capillary action, and compounds separate based on their differential affinity for the stationary and mobile phases. epa.gov
After development, the separated spots are visualized. Flavonoids like this compound can often be detected under UV light (at 254 nm or 365 nm) as dark or fluorescent spots. To enhance sensitivity and specificity, derivatization reagents can be sprayed onto the plate. A common reagent for flavonoids is Naturstoffreagenz A (diphenylboric acid 2-aminoethyl ester), which forms fluorescent complexes with flavonoids, visible under long-wave UV light. researchgate.net The color of the fluorescence can provide additional structural information. Densitometric scanning of the plate can also allow for semi-quantitative or quantitative analysis. epa.gov
Table 3: TLC System for Flavonoid Glycoside Detection
| Parameter | Typical Condition/Reagent | Source |
| Stationary Phase | Silica gel 60 F254 TLC plates | epa.gov |
| Mobile Phase | Ethyl acetate (B1210297)–methanol–water (e.g., 8:1.3:1, v/v/v) | epa.gov |
| Visualization | UV light (254 nm and 365 nm) | epa.gov |
| Derivatization | Naturstoffreagenz A (DPBA) followed by PEG solution | researchgate.net |
| Detection | Visual inspection for colored/fluorescent spots, densitometry | epa.gov |
Spectroscopic Quantification Techniques
While often used in conjunction with chromatography, spectroscopic methods can be employed directly for quantification, primarily on purified samples. UV-Visible spectrophotometry is a straightforward technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify this compound, a solution of the pure compound is prepared, and its absorbance is measured at its wavelength of maximum absorption (λmax). A calibration curve is generated using standards of known concentrations, from which the concentration of an unknown sample can be determined. However, this method lacks specificity and is unsuitable for complex mixtures where other compounds may absorb at the same wavelength, leading to inaccurate results.
In Situ Detection and Imaging in Plant Tissues
Understanding the spatial distribution of this compound within plant tissues is crucial for elucidating its physiological roles. Several advanced techniques allow for its detection and imaging directly within the biological context.
Fluorescence microscopy, often combined with flavonoid-specific stains like Diphenylboric acid 2-aminoethyl ester (DPBA), is a powerful tool for localizing flavonoids in situ. researchgate.netnih.gov DPBA binds to flavonoids and enhances their natural fluorescence, allowing for visualization within specific cells and tissues, such as the epidermis, cortex, and vascular tissues, using confocal laser scanning microscopy (CLSM). nih.gov
Mass Spectrometry Imaging (MSI) has emerged as a label-free technique to map the spatial distribution of a wide array of metabolites, including flavonoid glycosides, directly on the surface of a thin tissue section. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is a widely used approach where a chemical matrix is applied to the tissue surface. A laser is then fired across the sample, desorbing and ionizing molecules, which are subsequently analyzed by a mass spectrometer. nih.govresearchgate.net This generates a chemical map, revealing the precise location and relative abundance of this compound and other metabolites within the plant's anatomy. researchgate.net
Chemoenzymatic and Synthetic Approaches to Ophioglonin 7 O Beta D Glucopyranoside and Analogues
Chemoenzymatic Glycosylation Strategies for Modified Sugar Moieties
Chemoenzymatic synthesis has emerged as a powerful tool for the precise and stereoselective glycosylation of complex natural products. frontiersin.orgrsc.org This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysts, overcoming many of the hurdles associated with purely chemical methods, such as the need for extensive protecting group manipulations. rsc.orgnih.gov
Glycosyltransferases (GTs) are a key class of enzymes in this context, responsible for the transfer of a sugar moiety from an activated donor to an acceptor molecule. researchgate.netnih.gov For the synthesis of Ophioglonin (B1249742) 7-O-beta-D-glucopyranoside and its analogues with modified sugar moieties, a plausible strategy would involve the use of a suitable UDP-glycosyltransferase (UGT). nih.gov These enzymes are known to glycosylate a wide range of flavonoid and other phenolic acceptors. researchgate.net The process would involve the chemical synthesis of the Ophioglonin aglycone and a library of modified UDP-sugars. An appropriate UGT could then be used to catalyze the transfer of the modified glucose derivatives to the 7-hydroxyl group of the Ophioglonin core. The substrate promiscuity of some GTs could be exploited to introduce a variety of sugar analogues, potentially leading to derivatives with altered biological activities or improved pharmacokinetic profiles. nih.govnih.gov
Alternatively, glycosidases, enzymes that typically cleave glycosidic bonds, can be engineered into "glycosynthases" to catalyze the formation of these linkages. nih.govresearchgate.net This is achieved by mutating the catalytic nucleophile of the enzyme, which prevents hydrolysis of the newly formed glycosidic bond. nih.gov A glycosynthase derived from a β-glucosidase could be employed with a chemically synthesized activated sugar donor (e.g., a glycosyl fluoride) and the Ophioglonin aglycone to yield the desired 7-O-beta-D-glucopyranoside. This method offers the advantage of using more stable sugar donors compared to the nucleotide sugars required by GTs. researchgate.net One-pot chemoenzymatic processes, where the synthesis of the activated sugar donor and the enzymatic glycosylation occur in the same reaction vessel, could further streamline the synthesis of Ophioglonin 7-O-beta-D-glucopyranoside analogues. rsc.org
| Enzyme Class | Donor Substrate | Key Advantage | Relevant Findings |
| Glycosyltransferases (GTs) | Activated nucleotide sugars (e.g., UDP-glucose) | High regio- and stereoselectivity. nih.gov | Successful glycosylation of various flavonoids and natural products. researchgate.netnih.gov |
| Glycosynthases (Engineered Glycosidases) | Activated sugar donors (e.g., glycosyl fluorides) | Use of more stable sugar donors. researchgate.net | Proven utility in synthesizing various glycosides. nih.gov |
Total Synthesis of the Ophioglonin Homoflavonoid Core
The total synthesis of the Ophioglonin homoflavonoid core, an isochromeno[4,3-b]chromen-7(5H)-one skeleton, represents a significant synthetic challenge due to its complex, fused heterocyclic structure. While a specific total synthesis of Ophioglonin has not been reported, strategies employed for the synthesis of other complex chromene-containing natural products and related heterocyclic systems can provide valuable insights.
A potential synthetic route could involve a multicomponent reaction (MCR) to rapidly assemble the core structure. For instance, a one-pot reaction involving a substituted salicylaldehyde (B1680747) and a suitable malonic acid derivative could be envisioned to construct the chromenone portion of the molecule. researchgate.net The synthesis of related chromeno[4,3-b]pyrrol-4(1H)-ones has been achieved through an MCR followed by a cyclization strategy, demonstrating the feasibility of building complex fused systems in a convergent manner. nih.gov
Another approach could be inspired by the synthesis of other complex natural products containing fused ring systems. For example, the total synthesis of complex terpenes like (+)-ophiobolin A has involved intricate strategies such as intramolecular cyclizations and ring-closing metathesis to construct the carbocyclic core. nih.govnih.gov While the Ophioglonin core is heterocyclic, the principles of controlling stereochemistry and constructing fused rings from simpler precursors are transferable. A retrosynthetic analysis might disconnect the isochromeno[4,3-b]chromen-7(5H)-one at the ether linkages, leading to simpler phenolic and benzylic fragments that could be coupled and subsequently cyclized. The synthesis of pedalitin, a flavonoid with a similar polyhydroxylated aromatic system, involved an aldol (B89426) condensation followed by an oxidative cyclization to form the chromone (B188151) ring. mdpi.com
A plausible disconnection strategy for the Ophioglonin core is outlined below:
| Disconnection Point | Precursor Fragments | Key Transformation |
| Ether Linkages | Substituted phenols and benzyl (B1604629) halides/alcohols | Intramolecular Williamson ether synthesis or Mitsunobu reaction |
| C-C bond in the pyranone ring | Hydroxychalcone derivative | Oxidative cyclization |
| Multiple components | Salicylaldehyde, active methylene (B1212753) compound, etc. | Multicomponent reaction followed by cyclization |
Semi-synthesis of Glucoside Analogues with Enhanced Properties
Semi-synthesis, starting from a readily available natural product, offers a more practical approach to generating analogues of complex molecules like this compound. Assuming the parent compound can be isolated in sufficient quantities from natural sources, various chemical modifications can be performed to create a library of analogues with potentially enhanced biological activities.
A common strategy in flavonoid chemistry is the modification of the hydroxyl groups on the aromatic rings. nih.gov For instance, selective methylation, acylation, or benzylation of the free hydroxyl groups on the Ophioglonin core could be performed prior to or after glycosylation. These modifications can influence the molecule's lipophilicity, which in turn can affect its cell permeability and biological target interactions. The synthesis of flavonoid glycoside analogues with improved anti-inflammatory and antitumor activities has been successfully demonstrated starting from the natural flavonoid hesperetin (B1673127). nih.govresearchgate.net
Furthermore, the sugar moiety itself can be a target for modification. Following the enzymatic or chemical glycosylation to attach the glucose unit, the hydroxyl groups of the sugar can be selectively modified. For example, acylation of the sugar hydroxyls has been shown to improve the stability and solubility of some flavonoid glycosides. mdpi.com The goal of these semi-synthetic efforts would be to establish structure-activity relationships (SAR) and identify analogues with superior therapeutic potential.
| Modification Strategy | Potential Enhancement | Example from Flavonoid Chemistry |
| Aromatic Hydroxyl Group Modification | Improved lipophilicity, altered target binding | Synthesis of hesperetin derivatives with enhanced bioactivity. nih.gov |
| Sugar Moiety Acylation | Increased stability and solubility. mdpi.com | Acylation of various flavonoid glycosides. |
| Glycoside Condensation with Modified Sugars | Altered pharmacokinetic properties | Synthesis of flavonoid glycosides with various sugar units. nih.gov |
Derivatization for Stability, Solubility, and Targeted Biological Activity
The therapeutic potential of many natural products is often limited by poor physicochemical properties such as low aqueous solubility and metabolic instability. nih.gov Derivatization of this compound can be a key strategy to overcome these limitations and enhance its drug-like properties.
Glycosylation itself is a natural strategy to improve the solubility and stability of flavonoids. nih.govresearchgate.net The glucose moiety in this compound likely contributes to its water solubility compared to the aglycone. nih.gov Further improvements in solubility can be achieved through various formulation strategies. For instance, the formation of inclusion complexes with cyclodextrins has been shown to significantly enhance the aqueous solubility of poorly soluble flavonoids. mdpi.com Another promising approach is the use of natural deep eutectic solvents (NaDES), which can dramatically increase the solubility of flavonoids. acs.org
To enhance metabolic stability, derivatization can be targeted at known metabolic hotspots on the molecule. For example, if certain hydroxyl groups are prone to rapid glucuronidation or sulfation in vivo, they can be masked through methylation or other modifications. dtu.dk The introduction of metabolically stable groups, such as fluorinated moieties, at susceptible positions can also prolong the half-life of the compound.
Finally, derivatization can be employed to introduce functionalities that allow for targeted delivery or specific biological interactions. For example, attaching a targeting ligand to the Ophioglonin molecule could direct it to specific cells or tissues, thereby increasing its efficacy and reducing off-target effects. The synthesis of C-aryl glucosides, which are more resistant to enzymatic hydrolysis than O-glucosides, represents another strategy to improve metabolic stability and oral bioavailability. mdpi.comnih.gov
| Derivatization Approach | Primary Goal | Scientific Rationale |
| Formulation with Cyclodextrins | Enhanced Solubility | Encapsulation of the hydrophobic aglycone within the cyclodextrin (B1172386) cavity. mdpi.com |
| Formulation with NaDES | Enhanced Solubility | Formation of extensive hydrogen bonding networks between the flavonoid and the solvent components. acs.org |
| Acylation | Improved Stability and Lipophilicity | Masking of polar hydroxyl groups. mdpi.com |
| Introduction of Metabolic Blockers | Increased Metabolic Stability | Preventing enzymatic degradation at specific sites. dtu.dk |
| Synthesis of C-Glycoside Analogues | Increased Metabolic Stability | C-glycosidic bonds are resistant to enzymatic cleavage. nih.gov |
Future Directions and Research Perspectives on Ophioglonin 7 O Beta D Glucopyranoside
Comprehensive Elucidation of the Complete Biosynthetic Pathway
A fundamental area of future research is the complete elucidation of the biosynthetic pathway of Ophioglonin (B1249742) 7-O-beta-D-glucopyranoside. While the general flavonoid biosynthetic pathway is well-understood, the specific enzymatic steps leading to the formation of homoflavonoids like ophioglonin in Ophioglossum are yet to be identified. nih.gov Future investigations should focus on identifying and characterizing the key enzymes involved, such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and specific glycosyltransferases. Unraveling this pathway is essential for understanding the compound's natural production and for developing potential biotechnological methods for its synthesis.
Targeted Investigation of Novel Biological Targets and Signaling Pathways
Initial research has demonstrated that ophioglonin possesses anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. nih.gov However, the full spectrum of its biological targets remains unknown. Future studies should employ a multi-pronged approach, including affinity chromatography-mass spectrometry and computational docking studies, to identify novel protein targets. Investigating its effects on other critical signaling cascades, such as the Wnt/β-catenin and PI3K/Akt pathways, could reveal new therapeutic applications for a range of diseases, including cancer and metabolic disorders. nih.gov For instance, other flavonoid glycosides have been shown to modulate pathways like the p38 MAPK and CREB signaling, suggesting that ophioglonin may have a broader range of action than currently known. nih.gov
Exploration of Sustainable Sourcing and Cultivation Practices for Ophioglossum Species
Ophioglossum species, the natural source of ophioglonin, are often rare and can be challenging to cultivate. care-mediflora.euindefenseofplants.com Some species are even considered critically endangered in certain regions. care-mediflora.eu Therefore, a significant area of future research must focus on developing sustainable sourcing and cultivation practices. This includes optimizing conditions for growth, such as soil composition, light exposure, and humidity, as well as exploring propagation techniques like spore germination and rhizome division. earthone.ioearthone.iowashington.edu Establishing controlled cultivation methods will not only ensure a stable supply of ophioglonin for research but also contribute to the conservation of these unique fern species. care-mediflora.eu
| Cultivation Parameter | Recommended Conditions for Ophioglossum Species |
| Light | Indirect, bright light to partial shade earthone.io |
| Soil | Loamy, well-draining, and moisture-retentive earthone.ioearthone.io |
| Watering | Keep soil consistently moist but not waterlogged earthone.io |
| Humidity | High humidity is preferred earthone.ioearthone.io |
| Propagation | Spores or rhizome division washington.edutheferns.info |
Advanced Metabolomics and Proteomics for Understanding Cellular Interactions
To gain a deeper understanding of how Ophioglonin 7-O-beta-D-glucopyranoside interacts with cellular systems, advanced metabolomic and proteomic approaches are necessary. Metabolomic studies can reveal changes in the cellular metabolic profile following treatment with the compound, providing insights into its broader physiological effects. nih.gov Similarly, proteomics can identify proteins that are differentially expressed or post-translationally modified in response to ophioglonin, offering a more comprehensive view of its mechanism of action beyond the currently known targets. nih.gov These "omics" technologies will be invaluable in constructing a detailed map of the compound's cellular interactome.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
